Hexanolamino PAF C-16
CAS No.: 137566-83-7
Cat. No.: VC21187900
Molecular Formula: C30H62NO7P
Molecular Weight: 579.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137566-83-7 |
---|---|
Molecular Formula | C30H62NO7P |
Molecular Weight | 579.8 g/mol |
IUPAC Name | [(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate |
Standard InChI | InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 |
Standard InChI Key | IJAODKNFSHBTDQ-SSEXGKCCSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Appearance | Assay:≥98%A lyophilized powder |
Introduction
Chemical Identity and Properties
Hexanolamino PAF C-16 is a structurally modified analog of PAF with distinctive properties that enable it to serve as both an agonist and antagonist depending on the cellular environment. Its formal chemical name is 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine , and it represents an important modification of the standard PAF structure.
The compound is characterized by the following chemical and physical properties:
Property | Description |
---|---|
CAS Number | 137566-83-7 |
Molecular Formula | C₃₀H₆₂NO₇P |
Molecular Weight | 579.79 |
Canonical SMILES | CCCCCCCCCCCCCCCCOCC@@HCOP(OCCCCCCN+(C)C)([O-])=O |
Solubility | ≤23 mg/ml in ethanol; 0.5 mg/ml in DMSO; 1.5 mg/ml in dimethyl formamide |
Storage Conditions | Store at -20°C |
Table 1: Chemical and physical properties of Hexanolamino PAF C-16
Structurally, the compound contains a glycerol backbone with three key substituents: a hexadecyl (C16) chain linked via an ether bond at the sn-1 position, an acetyl group at the sn-2 position, and a modified phosphoryl group at the sn-3 position where the standard choline moiety is replaced with a hexanolamine group . This modified head group creates an increased inter-ionic distance compared to standard PAF C-16, which contributes significantly to its unique pharmacological profile .
Pharmacological Mechanism of Action
Hexanolamino PAF C-16 exerts its effects primarily through interaction with the Platelet Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in numerous inflammatory and immune processes. The compound's distinctive feature is its cell-type dependent activity, functioning either as an antagonist or partial agonist depending on the cellular context .
The binding of Hexanolamino PAF C-16 to PAFR can initiate or inhibit several downstream signaling pathways, including:
-
Phospholipase C (PLC) activation
-
Phospholipase A₂ (PLA₂) signaling
-
Modulation of calcium ion mobilization
-
Regulation of reactive oxygen species production
A particularly noteworthy aspect of this compound is that while it fails to increase intracellular calcium concentration ([Ca²⁺]ᵢ) in platelets, it still retains the ability to induce platelet aggregation and macrophage production . This suggests that Hexanolamino PAF C-16 engages with PAF receptors through both calcium-dependent and calcium-independent pathways, providing valuable insights into the complexity of PAFR signaling mechanisms .
Cell-Type Specific Biological Activities
One of the most significant characteristics of Hexanolamino PAF C-16 is its differential activity across various cell types, making it an excellent tool for studying tissue-specific responses to PAF receptor modulation:
Cell Type | Activity | Observed Effects |
---|---|---|
Human monocyte-derived macrophages | Antagonist | Inhibits generation of superoxide ion (O₂⁻) and hydrogen peroxide (H₂O₂) in response to PAF C-16 |
Rabbit platelets | Partial agonist | Induces moderate platelet aggregation |
Guinea pig macrophages | Partial agonist | Triggers partial inflammatory responses |
Guinea pig platelets | Full agonist | Elicits complete platelet aggregation response |
Table 2: Cell-type specific activities of Hexanolamino PAF C-16
This variable activity profile across different cell types and species suggests that Hexanolamino PAF C-16 may be interacting with different PAFR subtypes or engaging different conformational states of the receptor . Additionally, the compound has demonstrated greater potency in macrophages than in platelets, providing further evidence for its tissue-specific effects .
Structure-Activity Relationships
Research into the structural requirements for PAF analog activity has revealed several important features that determine the biological effects of Hexanolamino PAF C-16:
Critical Role of the Acetyl Group
Studies comparing various PAF analogs have demonstrated that the presence of an acetyl group at the sn-2 position of the glycerol backbone is crucial for biological activity . In research examining the inhibition of intracellular Mycobacterium smegmatis growth, analogs lacking this acetyl group (such as Lyso-PAF and 2-O-methyl PAF) showed no inhibitory activity, while Hexanolamino PAF C-16 and PAF C-18, both containing the acetyl group, demonstrated significant inhibitory effects .
Importance of the Hexanolamine Modification
The replacement of the standard choline moiety with a hexanolamine group creates an increased inter-ionic distance in the polar head group of Hexanolamino PAF C-16 . This structural modification appears to be primarily responsible for its differential effects across cell types, particularly its enhanced potency in macrophages compared to platelets .
Aliphatic Carbon Chain Requirements
The ether-linked aliphatic carbon chain at the sn-1 position also plays a significant role in the biological activity of PAF analogs like Hexanolamino PAF C-16 . Research has shown that compounds containing such a structure exhibit antimycobacterial activity, while those with similar carbon chains but lacking the oxygen bond (such as palmitic acid) show no such effects .
Research Applications
Hexanolamino PAF C-16 has emerged as a valuable research tool across several scientific domains:
Immunology and Inflammation Research
As both an agonist and antagonist of PAF receptor activity, Hexanolamino PAF C-16 provides researchers with a sophisticated tool for investigating the complex roles of PAF in inflammatory processes . It has been particularly useful in studying how PAF contributes to the production of reactive oxygen species by macrophages, a key component of the inflammatory response .
Antimicrobial Research
Recent studies have explored the effects of Hexanolamino PAF C-16 on intracellular bacterial pathogens. In research on Mycobacterium smegmatis, Hexanolamino PAF C-16 was found to inhibit bacterial growth at concentrations of 5 μg/ml, with effectiveness comparable to that of PAF C-16 at 1 μg/ml (approximately 50% reduction in colony-forming units) . This finding suggests potential applications in developing new approaches to combat intracellular pathogens.
Receptor Signaling Studies
The ability of Hexanolamino PAF C-16 to activate PAFR through calcium-independent pathways while still inducing platelet aggregation has made it valuable for dissecting the complex signaling mechanisms associated with PAFR activation . This has helped researchers better understand how structural modifications to PAF can selectively engage different downstream signaling pathways.
Mechanism of Antimycobacterial Activity
The inhibitory effect of Hexanolamino PAF C-16 on intracellular mycobacterial growth appears to involve multiple mechanisms:
PAF Receptor-Mediated Pathways
Studies have shown that the antimycobacterial activity of Hexanolamino PAF C-16 is partially mediated through PAF receptor signaling pathways . Inhibition of phospholipase C (PLC) and phospholipase A₂ (PLA₂), key enzymes in the PAF signaling cascade, increased the survival of intracellular M. smegmatis, suggesting these enzymes play important roles in the compound's inhibitory effects .
Nitric Oxide and TNF-α Dependent Mechanisms
Research has demonstrated that inhibition of inducible nitric oxide synthase (iNOS) and antibody-mediated neutralization of TNF-α partially mitigated the intracellular growth inhibitory effect of PAF and its analogs like Hexanolamino PAF C-16 . This suggests that the antimicrobial activity works, at least partially, through stimulating nitric oxide production and TNF-α secretion—two crucial components of host defense against intracellular pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume